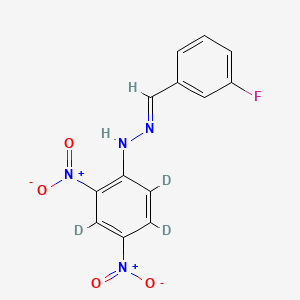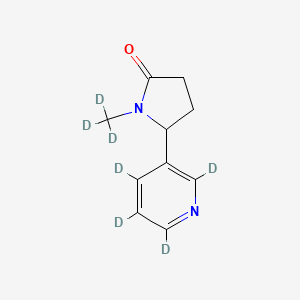
mCP-BP-SFAC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
mCP-BP-SFAC is a luminogenic molecule known for its strong sky-blue delayed fluorescence. It exhibits photoluminescence peaks at approximately 483 nm and has delayed fluorescence lifetimes ranging from 5.4 to 5.7 microseconds . This compound is primarily used in scientific research and has shown significant potential in various applications, particularly in the field of organic light-emitting diodes (OLEDs).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of mCP-BP-SFAC involves the construction of a donor-acceptor framework. The donor component is typically a carbazole derivative, while the acceptor is a carbonyl core. The synthesis process includes the following steps:
Formation of the Donor Component: The carbazole derivatives are synthesized through a series of reactions involving halogenation and coupling reactions.
Formation of the Acceptor Component: The carbonyl core is prepared through oxidation reactions.
Coupling of Donor and Acceptor Components: The donor and acceptor components are coupled using a bridging phenyl group to form the final this compound molecule.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
mCP-BP-SFAC undergoes various chemical reactions, including:
Oxidation: The carbonyl core can be further oxidized to form different derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The phenyl groups can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different photophysical properties.
Wissenschaftliche Forschungsanwendungen
mCP-BP-SFAC has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent dye in various chemical analyses and assays.
Biology: Employed in bioimaging and as a marker in biological studies.
Medicine: Investigated for potential use in diagnostic imaging and therapeutic applications.
Industry: Utilized in the development of high-efficiency OLEDs and other optoelectronic devices.
Wirkmechanismus
The mechanism of action of mCP-BP-SFAC involves its ability to exhibit delayed fluorescence through a process known as thermally activated delayed fluorescence (TADF). This process involves the following steps:
Excitation: The molecule absorbs light and transitions to an excited singlet state.
Intersystem Crossing: The excited singlet state undergoes intersystem crossing to form a triplet state.
Reverse Intersystem Crossing: The triplet state undergoes reverse intersystem crossing to return to the singlet state, emitting light in the process.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
CP-BP-SFAC: Similar structure but with different photophysical properties.
TCP-BP-SFAC: Exhibits stronger delayed fluorescence and higher photoluminescence quantum yield.
P-BP-SFAC: Shows stronger intramolecular charge transfer effects.
Uniqueness
mCP-BP-SFAC is unique due to its balanced ambipolar carrier transport and excellent photoluminescence efficiency in neat films. It provides a high external quantum efficiency, making it highly suitable for use in OLEDs and other optoelectronic applications .
Eigenschaften
Molekularformel |
C62H39N3O |
|---|---|
Molekulargewicht |
842.0 g/mol |
IUPAC-Name |
[9-(3-carbazol-9-ylphenyl)carbazol-3-yl]-(4-spiro[acridine-9,9'-fluorene]-10-ylphenyl)methanone |
InChI |
InChI=1S/C62H39N3O/c66-61(40-32-35-42(36-33-40)63-59-30-13-8-25-53(59)62(54-26-9-14-31-60(54)63)51-23-6-1-18-45(51)46-19-2-7-24-52(46)62)41-34-37-58-50(38-41)49-22-5-12-29-57(49)65(58)44-17-15-16-43(39-44)64-55-27-10-3-20-47(55)48-21-4-11-28-56(48)64/h1-39H |
InChI-Schlüssel |
DLCCRPLLKXDGMD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=CC=CC=C5N(C6=CC=CC=C46)C7=CC=C(C=C7)C(=O)C8=CC9=C(C=C8)N(C1=CC=CC=C19)C1=CC=CC(=C1)N1C2=CC=CC=C2C2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(4S)-6-chloro-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one](/img/structure/B12412765.png)







![[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12412822.png)
